N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a chromene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the morpholine ring and the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or tool for studying biological processes.
Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins, enzymes, and receptors, modulating their activity and leading to specific biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide: Another compound with a morpholine ring, used in various chemical applications.
Uniqueness
N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide stands out due to its chromene core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C25H28N2O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O4/c1-17(2)18-7-9-19(10-8-18)22(27-11-13-30-14-12-27)16-26-24(28)21-15-20-5-3-4-6-23(20)31-25(21)29/h3-10,15,17,22H,11-14,16H2,1-2H3,(H,26,28) |
InChI Key |
DRYGTLQLRZKEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 |
Origin of Product |
United States |
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